molecular formula C12H10BrNO2 B567145 Ethyl 4-bromoquinoline-3-carboxylate CAS No. 1242260-12-3

Ethyl 4-bromoquinoline-3-carboxylate

Cat. No. B567145
CAS RN: 1242260-12-3
M. Wt: 280.121
InChI Key: OBEYLZVYBCUODM-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-3-carboxylate is a chemical compound with the empirical formula C12H10BrNO2 . It is a solid substance and is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl-2-chloroquinoline-3-carboxylates were synthesized from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromoquinoline-3-carboxylate can be represented by the SMILES string O=C(OCC)C1=C(Br)C(C=CC=C2)=C2N=C1 . The InChI representation is 1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-bromoquinoline-3-carboxylate has a molecular weight of 280.12 g/mol . It is a solid substance . The compound’s exact mass and monoisotopic mass are 278.98949 g/mol . It has a complexity of 259 .

Scientific Research Applications

  • Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a halomethylquinoline building block, has been used to synthesize novel quinoline derivatives with significant anti-tubercular and anti-bacterial activities (Li et al., 2019).

  • Ethyl-2-chloroquinoline-3-carboxylates, synthesized from o-aminobenzophenones, demonstrated moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

  • Ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates were synthesized using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst, offering a clean and simple method with high yield and short reaction time (Khaligh, 2014).

  • The synthesis of mesomeric betaines from 3-ethynylquinoline and ethyl 4- and 5-bromothiophenecarboxylates was explored for fluorescent dipole applications (Smeyanov et al., 2017).

  • Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, structurally modified from quinazoline-2-carboxylic acid, showed promising oral antiallergy activity, surpassing disodium cromoglycate in potency (Althuis et al., 1979).

  • Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate was examined for its reaction with ethyl bromide, yielding mixed N- and O-ethylated products, with the ratio influenced by different bases and solvents (Hui, 1993).

Safety and Hazards

Ethyl 4-bromoquinoline-3-carboxylate is classified as an eye irritant (Eye Irrit. 2) according to GHS classification . The safety information includes precautionary statements such as P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

Future Directions

While specific future directions for Ethyl 4-bromoquinoline-3-carboxylate are not mentioned in the available literature, quinoline derivatives have been explored for their potential as antibacterial agents . This suggests that Ethyl 4-bromoquinoline-3-carboxylate could potentially be studied further for its biological activities.

properties

IUPAC Name

ethyl 4-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEYLZVYBCUODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677901
Record name Ethyl 4-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242260-12-3
Record name Ethyl 4-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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